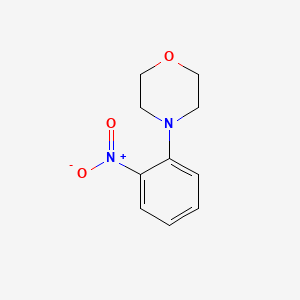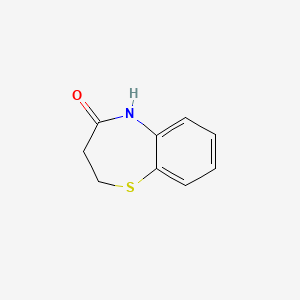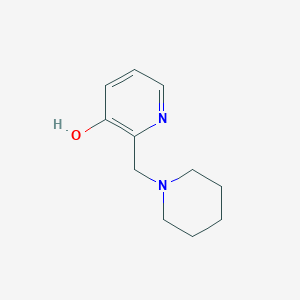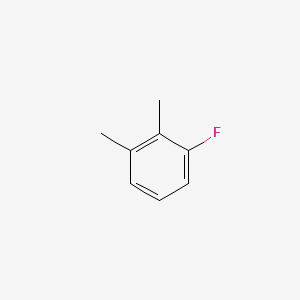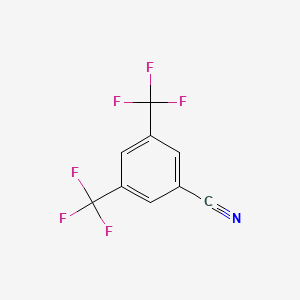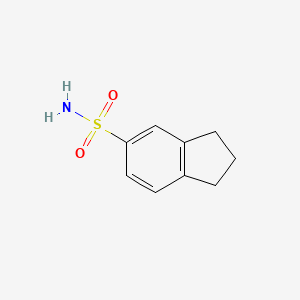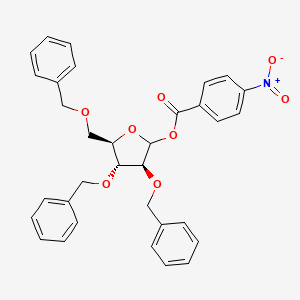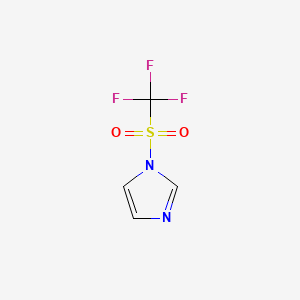
1-(4-Trifluoromethylphenyl)piperazine
Overview
Description
1-(4-Trifluoromethylphenyl)piperazine is a chemical compound that has been studied for its potential effects on serotonin receptors in the brain. It has been shown to act as a serotonin receptor agonist, which can influence various neurotransmitter systems and potentially affect mood and behavior .
Synthesis Analysis
The synthesis of related piperazine compounds often involves multi-step chemical reactions. For instance, derivatives of this compound have been synthesized using methods such as the Mannich reaction, which involves the reaction of secondary amines with formaldehyde and ketones or aldehydes . Another approach for synthesizing piperazine derivatives with trifluoromethyl groups involves the nucleophilic addition of the Ruppert-Prakash reagent (TMSCF3) to α-amino sulfinylimines .
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be determined using techniques such as X-ray crystallography. For example, the structure of a related compound, 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, was elucidated and found to have a nearly planar benzimidazole ring and a piperazine ring in a chair conformation . These structural details are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions. The synthesis of this compound derivatives often involves reactions such as cyclization, condensation, and deprotection . These reactions are carefully designed to introduce specific functional groups that can modulate the biological activity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, including those with a trifluoromethylphenyl group, are characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. These properties are influenced by the presence of the trifluoromethyl group, which can affect the compound's lipophilicity, metabolic stability, and ability to interact with biological targets . The crystal structure analysis provides additional insights into the intermolecular interactions and the overall three-dimensional architecture of the compound .
Scientific Research Applications
Serotonin Receptor Agonist Research
1-(m-Trifluoromethylphenyl)-piperazine has been studied for its role as a serotonin receptor agonist. In rat brains, it was found to inhibit the specific binding of tritiated serotonin to membranes and decrease the concentration of 5-hydroxyindoleacetic acid (5-HIAA) without altering serotonin concentration. This suggests a decrease in serotonin turnover, a result consistent with stimulating serotonin receptors in the brain (Fuller, Snoddy, Mason, & Molloy, 1978).
Antitumor Activity Evaluation
A study focused on the synthesis and investigation of 1,2,4-triazine derivatives bearing the piperazine amide moiety for potential anticancer activities. These compounds, including variations with 1-(4-Trifluoromethylphenyl)piperazine, exhibited promising antiproliferative effects against breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Novel Insecticides Research
The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), a 5-HT(1A) agonist with high affinity for serotonin receptors in parasitic nematodes, has been used as a lead compound for developing new insecticides. Various derivatives were synthesized and showed significant growth-inhibiting and larvicidal activities against the armyworm Pseudaletia separata (Cai, Li, Fan, Huang, Shao, & Song, 2010).
Piperazine Derivatives as Therapeutic Tools
Piperazine derivatives, including this compound, have been explored for central therapeutic applications due to their activation of the monoamine pathway. They have been investigated for use as antipsychotic, antidepressant, and anxiolytic drugs, highlighting their potential versatility in medicinal chemistry (Brito, Moreira, Menegatti, & Costa, 2018).
Mechanism of Action
Target of Action
The primary target of 1-(4-Trifluoromethylphenyl)piperazine is the serotonergic system . This compound acts as a serotonergic releasing agent , which means it promotes the release of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological processes.
Mode of Action
This compound interacts with the serotonergic system by increasing the release of serotonin . This results in an increased concentration of serotonin in the synaptic cleft, the space between neurons, which enhances the transmission of signals between neurons.
Safety and Hazards
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQMAPSJLHRQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184534 | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30459-17-7 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30459-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030459177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(Trifluoromethyl)phenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VG9TSZ5YPW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 1-(4-Trifluoromethylphenyl)piperazine being studied in wastewater analysis?
A1: this compound belongs to the piperazine class of compounds, which includes several psychoactive substances. The presence of this compound, along with other new psychoactive substances (NPS) like methcathinone, mephedrone, and butylone, in wastewater [] indicates potential use and release into the environment. Monitoring wastewater for these emerging drugs helps researchers understand drug use trends and develop appropriate treatment strategies for their removal.
Q2: What analytical techniques are used to identify and quantify this compound in complex mixtures?
A2: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for detecting and quantifying this compound in complex mixtures like wastewater []. This method involves separating compounds based on their volatility and then identifying them based on their mass-to-charge ratio.
Q3: Are there alternative derivatization methods for analyzing this compound using GC-MS?
A3: While acylation using reagents like PFPA is a common derivatization method for GC-MS analysis of amphetamine-type stimulants [], the research also mentions an alternative using silylation with BSTFA:TMCS (99:1) []. This suggests that different derivatization approaches might be employed depending on the specific requirements of the analysis and the target compounds being investigated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
